![molecular formula C18H25N3O3S B5214601 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole, also known as BMS-191011, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various scientific research studies. In
作用機序
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole acts as a competitive antagonist of the orexin-1 receptor, which blocks the binding of orexin-A and orexin-B to the receptor. This results in a decrease in the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep. This compound has been found to be highly selective for the orexin-1 receptor, with minimal activity on other receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase sleep duration and improve sleep quality. It has also been found to decrease food intake and body weight in obese rats. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the orexin-1 receptor, which allows for specific targeting of the orexin system. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its relatively short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole. One direction is to investigate its potential therapeutic applications in various disorders, such as narcolepsy, insomnia, anxiety, and depression. Another direction is to explore its effects on other physiological processes, such as feeding behavior, energy balance, and stress response. Additionally, future studies could focus on improving the pharmacokinetic properties of this compound, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its high selectivity for the orexin-1 receptor and its various biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its therapeutic potential and to improve its pharmacokinetic properties.
合成法
The synthesis of 1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole involves the reaction of 1-benzyl-1H-imidazole-5-carboxaldehyde with N-(2-methoxyethyl)-N-methylmethanesulfonamide in the presence of a base. The reaction is carried out in a solvent mixture of acetonitrile and water at a specific temperature and pressure. The product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep. The orexin system is involved in various physiological processes, including feeding behavior, energy balance, and stress response. Dysregulation of the orexin system has been implicated in various disorders, such as narcolepsy, insomnia, anxiety, and depression.
特性
IUPAC Name |
1-benzyl-2-(2-methoxyethylsulfonyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-24-11-12-25(22,23)18-19-13-17(15-20-9-5-6-10-20)21(18)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFUVMHBLCCPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

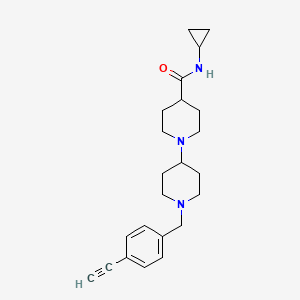
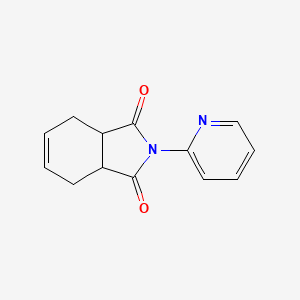
![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)
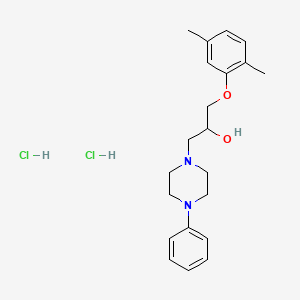
![N-(sec-butyl)-4-({(4-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5214558.png)
![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)
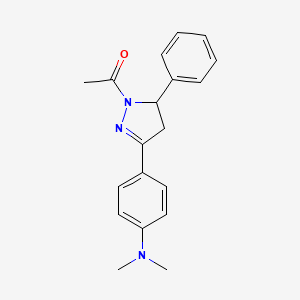

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
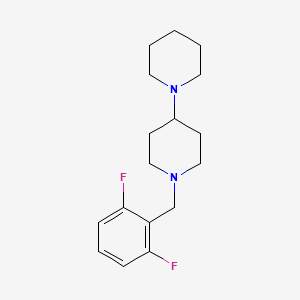
![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)